

# Upadacitinib Clinical Trial Outcomes: A Metaanalysis and Comparative Guide

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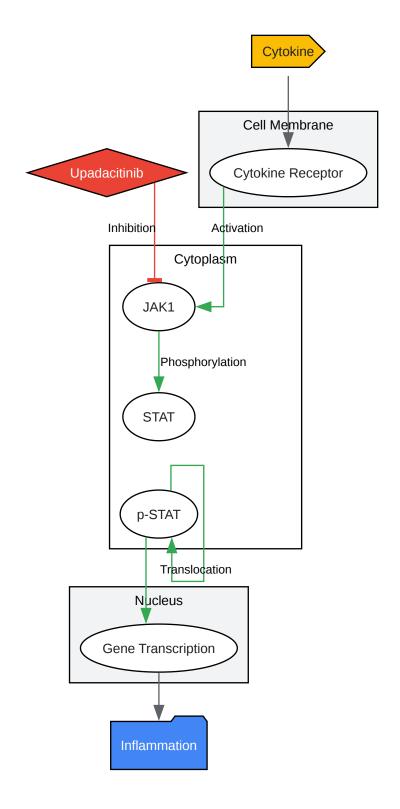
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial outcomes for Upadacitinib (Rinvoq®), a selective Janus kinase (JAK) 1 inhibitor. It is designed to offer an objective comparison of its performance against placebos and active comparators across its approved indications, supported by experimental data from pivotal clinical trials.

#### **Mechanism of Action**

Upadacitinib is an oral, selective JAK1 inhibitor.[1][2] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is crucial in the pathophysiology of numerous immune-mediated inflammatory diseases.[3][4] Cytokines, which are key mediators of the inflammatory response, bind to their receptors, leading to the activation of JAKs. This, in turn, phosphorylates STAT proteins, which then translocate to the nucleus to regulate the transcription of inflammatory genes. By selectively inhibiting JAK1, Upadacitinib modulates the signaling of several pro-inflammatory cytokines, including interleukin-6 (IL-6), that are implicated in various autoimmune conditions.[1][5]





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Figure 1: Upadacitinib's Mechanism of Action in the JAK-STAT Pathway.

# **Efficacy in Rheumatoid Arthritis**



Meta-analyses of clinical trials in patients with moderate to severe rheumatoid arthritis (RA) have demonstrated the efficacy of Upadacitinib. The SELECT-COMPARE study, a Phase 3 trial, showed that Upadacitinib was superior to both placebo and adalimumab in achieving clinical remission at week 12.[6] In this trial, patients had an inadequate response to methotrexate.[6] Another study, SELECT-SWITCH, which was a Phase 3b/4 head-to-head trial, compared switching to Upadacitinib versus cycling to another TNF inhibitor (adalimumab) in patients with an inadequate response to a TNF inhibitor.[7][8] Results showed that a significantly higher proportion of patients receiving Upadacitinib achieved low disease activity and remission at week 12 compared to those on adalimumab.[7][8]

Outcome Measure	Upadacitinib 15 mg + MTX	Adalimumab 40 mg + MTX	Placebo + MTX
ACR20 at Week 12	71%	63%	36%
ACR50 at Week 12	45%	29%	15%
ACR70 at Week 12	25%	13%	5%
DAS28-CRP <2.6 (Remission) at Week 12	29%	18%	6%
Data from the SELECT-COMPARE trial.[6]			

## **Efficacy in Atopic Dermatitis**

For moderate to severe atopic dermatitis (AD), Upadacitinib has shown significant efficacy in improving skin clearance and reducing itch.[9][10] A network meta-analysis of three 16-week clinical trials highlighted the superior efficacy of Upadacitinib 30 mg/day.[9] The LEVEL UP trial, a head-to-head study, is comparing Upadacitinib (starting at 15 mg once daily) with dupilumab in adolescents and adults.[11]



Outcome Measure (at Week 16)	Upadacitinib 15 mg + TCS	Upadacitinib 30 mg + TCS	Placebo + TCS
EASI-75	65%	77%	26%
EASI-90	42%	60%	11%
IGA 0/1 (Clear or Almost Clear)	36%	50%	8%
Worst Pruritus NRS Improvement ≥4	52%	66%	12%
Data from a pooled analysis of Phase 3			

trials in atopic

dermatitis. EASI:

Eczema Area and

Severity Index; IGA:

Investigator's Global

Assessment; NRS:

Numeric Rating Scale;

TCS: Topical

Corticosteroids.[9]

### **Efficacy in Psoriatic Arthritis**

In patients with active psoriatic arthritis (PsA), Upadacitinib has demonstrated improvements in both joint and skin manifestations. The SELECT-PsA 1 and SELECT-PsA 2 Phase 3 trials evaluated Upadacitinib in patients with an inadequate response to non-biologic DMARDs and biologic DMARDs, respectively.[12][13][14] In SELECT-PsA 1, Upadacitinib showed sustained efficacy through 104 weeks, with clinical responses that were similar or greater than adalimumab.[12]



Outcome Measure (at Week 12)	Upadacitinib 15 mg	Upadacitinib 30 mg	Placebo	Adalimumab 40 mg
ACR20	71%	79%	36%	65%
ACR50	39%	52%	13%	39%
ACR70	16%	25%	3%	15%
PASI 75	59%	63%	18%	63%

Data from the

SELECT-PsA 1

trial.[14]

# **Efficacy in Inflammatory Bowel Disease**

Ulcerative Colitis: For moderate to severe ulcerative colitis (UC), Upadacitinib has been shown to induce and maintain clinical remission.[15][16][17] The U-ACHIEVE and U-ACCOMPLISH induction studies and the U-ACHIEVE maintenance study demonstrated the efficacy of Upadacitinib.[18][19] A meta-analysis of eight studies showed a pooled clinical remission rate of 25.4% and a clinical response rate of 72.6% for patients with ulcerative colitis treated with Upadacitinib.[15]



Outcome Measure	Upadacitini b 45 mg (Induction)	Placebo (Induction)	Upadacitini b 15 mg (Maintenan ce)	Upadacitini b 30 mg (Maintenan ce)	Placebo (Maintenan ce)
Clinical Remission (Week 8)	26%	5%	42% (Week 52)	52% (Week 52)	12% (Week 52)
Endoscopic Improvement (Week 8)	36%	7%	49% (Week 52)	62% (Week 52)	14% (Week 52)
Data from the U-ACHIEVE and U- ACCOMPLIS H trials.[20] [21]					

Crohn's Disease: In patients with moderate to severe Crohn's disease (CD), Upadacitinib has also shown efficacy.[22][23] The U-EXCEED, U-EXCEL, and U-ENDURE Phase 3 studies confirmed its ability to induce rapid clinical remission and maintain long-term efficacy.[22] A meta-analysis reported a pooled clinical remission rate of 45.8% and a clinical response rate of 53.6% for Crohn's disease patients.[15]

Outcome Measure (at Week 12)	Upadacitinib 45 mg Induction	Placebo
Clinical Remission (CDAI)	39%	22%
Endoscopic Response	35%	4%
Data from the U-EXCEED induction trial.[23]		

# **Efficacy in Axial Spondyloarthritis**



For active ankylosing spondylitis (AS), Upadacitinib has been shown to be effective in patients who are naive to biologic DMARDs as well as those with an inadequate response to them.[5] [24][25] The SELECT-AXIS 1 (bDMARD-naïve) and SELECT-AXIS 2 (bDMARD-inadequate response) trials demonstrated significant improvements in signs and symptoms.[25][26][27]

Outcome Measure (at Week 14)	Upadacitinib 15 mg	Placebo
ASAS40 (SELECT-AXIS 1)	52%	26%
ASAS40 (SELECT-AXIS 2)	45%	18%
ASAS40: Assessment of SpondyloArthritis international Society 40 response.[5][24]		

## **Safety Profile**

A meta-analysis of 18 clinical trials involving 9,547 patients found that Upadacitinib generally has a favorable safety profile.[28] Treatment was associated with an increased risk of hepatic disorder, neutropenia, acne, herpes zoster, and increased creatine phosphokinase levels, with the risks of hepatic disorder, neutropenia, and acne showing a dose-dependent relationship. [28] The overall incidence of any adverse event was higher in patients treated with Upadacitinib compared to placebo.[28] Importantly, this meta-analysis did not find a significant association between Upadacitinib treatment and an elevated risk of major adverse cardiovascular events (MACE) or venous thromboembolic events (VTE).[28]

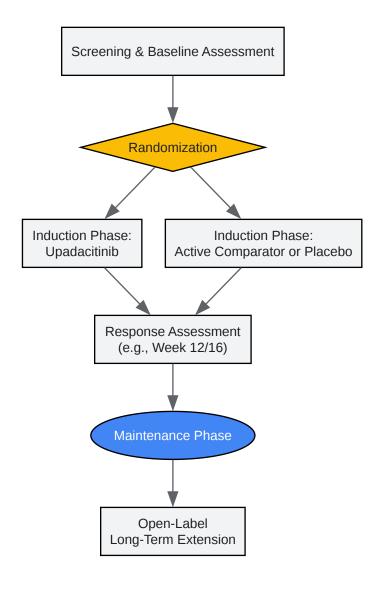


Adverse Event of Special Interest	Upadacitinib 15 mg	Upadacitinib 30 mg	Placebo
Serious Infections	2.6 (E/100 PY)	6.1 (E/100 PY)	-
Herpes Zoster	More frequent with 30mg	More frequent than 15mg	-
Hepatic Disorder	Increased risk	Increased risk (dose- dependent)	-
Neutropenia	Increased risk	Increased risk (dose- dependent)	-
Acne	Increased risk	Increased risk (dose- dependent)	-
Creatine Phosphokinase Elevation	Increased risk	Increased risk	-
Data from a systematic review and meta-analysis and the SELECT-PsA 2 study. E/100 PY: Events per 100 patient-years.[28] [29]			

# **Experimental Protocols**

The clinical development of Upadacitinib has been extensive, with numerous Phase 2 and 3 trials. A generalized workflow for these trials is depicted below.





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Figure 2: Generalized Clinical Trial Workflow for Upadacitinib.

A summary of the methodologies for key Phase 3 clinical trials is provided below.

#### SELECT-COMPARE (Rheumatoid Arthritis)

- Design: Randomized, double-blind, placebo- and active-controlled trial.
- Population: Patients with moderate to severe RA with an inadequate response to methotrexate.[6]
- Intervention: Patients were randomized to receive Upadacitinib (15 mg once daily),
   adalimumab (40 mg every other week), or placebo, all in combination with a stable



background of methotrexate.[6]

Primary Endpoints: Proportion of patients achieving ACR20 response and a 28-joint Disease
 Activity Score using C-reactive protein (DAS28-CRP) of less than 2.6 at week 12.[6]

SELECT-PsA 1 (Psoriatic Arthritis)

- Design: Randomized, double-blind, placebo- and active-controlled trial.[12]
- Population: Adult patients with active PsA who had an inadequate response or intolerance to at least one non-biologic DMARD.[12]
- Intervention: Patients were randomized to receive Upadacitinib (15 mg or 30 mg once daily), adalimumab (40 mg every other week), or placebo.[12] At week 24, patients on placebo were switched to Upadacitinib.[12]
- Primary Endpoint: Proportion of patients achieving ACR20 response at week 12.[14]

U-ACHIEVE and U-ACCOMPLISH (Ulcerative Colitis)

- Design: Two replicate randomized, double-blind, placebo-controlled induction studies, followed by a maintenance study.[19]
- Population: Adults with moderately to severely active UC.[17]
- Intervention: In the induction studies, patients were randomized to receive Upadacitinib 45 mg once daily or placebo for 8 weeks. Responders were then re-randomized in the maintenance study to receive Upadacitinib (15 mg or 30 mg once daily) or placebo for 44 weeks.[17][18]
- Primary Endpoint: Clinical remission at week 8 (induction) and week 52 (maintenance).[18]

U-EXCEED (Crohn's Disease)

- Design: Multicenter, randomized, double-blind, placebo-controlled induction trial.
- Population: Adult patients with moderately to severely active Crohn's disease who had an inadequate response or intolerance to biologic therapy.[23]



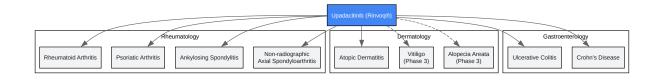
- Intervention: Patients received Upadacitinib 45 mg as induction therapy or placebo.[23]
- Primary Endpoints: Clinical remission and endoscopic response at week 12.[23]

SELECT-AXIS 1 (Ankylosing Spondylitis)

- Design: Randomized, double-blind, placebo-controlled Phase 2/3 trial.
- Population: Adult patients with active AS who had an inadequate response to non-steroidal anti-inflammatory drugs and were naive to biologic DMARDs.[5][25]
- Intervention: Patients were randomized 1:1 to receive oral Upadacitinib 15 mg once daily or placebo for 14 weeks.[5] Patients receiving placebo were switched to Upadacitinib at week 14.[26]
- Primary Endpoint: Assessment of SpondyloArthritis international Society 40 (ASAS40) response at week 14.[5]

## **Therapeutic Indications**

Upadacitinib is approved for the treatment of several chronic inflammatory diseases. The specific indications may vary by regulatory agency.



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Figure 3: Approved and Investigational Indications for Upadacitinib.

Upadacitinib is also being investigated in Phase 3 trials for other immune-mediated conditions, including vitiligo and alopecia areata.[7][30][31]



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